3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique properties that make it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide are significant. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process for the elimination of cancer cells from the body. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments are its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its inhibitory effect on angiogenesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.
Future Directions
There are several future directions for the investigation of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide. These include further studies on its mechanism of action, its potential applications in the treatment of other diseases, and the development of more potent and selective derivatives of this compound. Additionally, the safety and efficacy of this compound need to be further investigated in preclinical and clinical studies to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves several steps, including the reaction of 3-aminopyridine with ethyl chloroformate to form 3-(chloroformyl)pyridine. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form the desired compound.
Scientific Research Applications
The scientific research application of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is vast. This compound has been studied extensively for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells.
properties
Molecular Formula |
C17H13F3N4O2 |
---|---|
Molecular Weight |
362.31 g/mol |
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)12-5-1-2-6-13(12)22-14(25)7-8-15-23-16(24-26-15)11-4-3-9-21-10-11/h1-6,9-10H,7-8H2,(H,22,25) |
InChI Key |
GBUGTPWUMHOXOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.